

Spectroscopic Analysis of cis-1,2-Cyclohexanediol: A Technical Guide

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Compound of Interest

Compound Name: *cis-1,2-Cyclohexanediol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cis-1,2-cyclohexanediol**, a key organic compound with applications in chemical synthesis and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **cis-1,2-cyclohexanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **cis-1,2-cyclohexanediol** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **cis-1,2-Cyclohexanediol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.35	m	H-1, H-2 (methine)
1.98 - 1.26	m	H-3, H-6 (axial & equatorial methylene)
1.71 - 1.27	m	H-4, H-5 (axial & equatorial methylene)

Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **cis-1,2-Cyclohexanediol**

Chemical Shift (δ) ppm	Assignment
75.84	C-1, C-2
32.86	C-3, C-6
24.33	C-4, C-5

Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **cis-1,2-cyclohexanediol** are detailed below.

Table 3: IR Spectroscopic Data for **cis-1,2-Cyclohexanediol**

Wavenumber (cm ⁻¹)	Vibration Type	Description
3628	O-H stretch	Free hydroxyl group
3590	O-H stretch	Intramolecular hydrogen-bonded hydroxyl group
2950 - 2870	C-H stretch	Methylene and methine groups
1260 - 1050	C-O stretch	Carbon-oxygen single bond

Data sourced from a study on the phase transitions of cyclohexanediol isomers.[2] The presence of a broad band in the O-H stretching region is characteristic of alcohols.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for **cis-1,2-cyclohexanediol** are presented below.

Table 4: Mass Spectrometry (GC-MS) Data for **cis-1,2-Cyclohexanediol**

m/z	Relative Intensity (%)	Assignment
70	99.99	[C ₄ H ₆ O] ⁺
55	63.00	[C ₄ H ₇] ⁺
41	62.10	[C ₃ H ₅] ⁺
42	59.80	[C ₃ H ₆] ⁺
69	44.30	[C ₄ H ₅ O] ⁺

Ionization method: Electron Ionization (EI). Data sourced from PubChem CID 92903.[5] The molecular ion peak [M]⁺ at m/z 116 is often weak or absent in the electron ionization mass spectra of cyclohexanediols.[6]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **cis-1,2-cyclohexanediol** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.[\[7\]](#)
- Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.[\[7\]](#)

^1H NMR Spectroscopy:

- Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[\[7\]](#)
- Acquire the spectrum using a standard single-pulse experiment.[\[7\]](#)
- Set the spectral width to approximately 12-16 ppm and the acquisition time to 2-4 seconds.[\[7\]](#)
- Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.[\[7\]](#)

^{13}C NMR Spectroscopy:

- Tune the carbon channel and shim the spectrometer.[\[7\]](#)
- Use a standard proton-decoupled ^{13}C experiment.[\[7\]](#)
- Set the spectral width to around 200-240 ppm and the acquisition time to 1-2 seconds.[\[7\]](#)
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[\[7\]](#)

Infrared (IR) Spectroscopy

- For a liquid sample, place a small drop directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.[\[8\]](#)

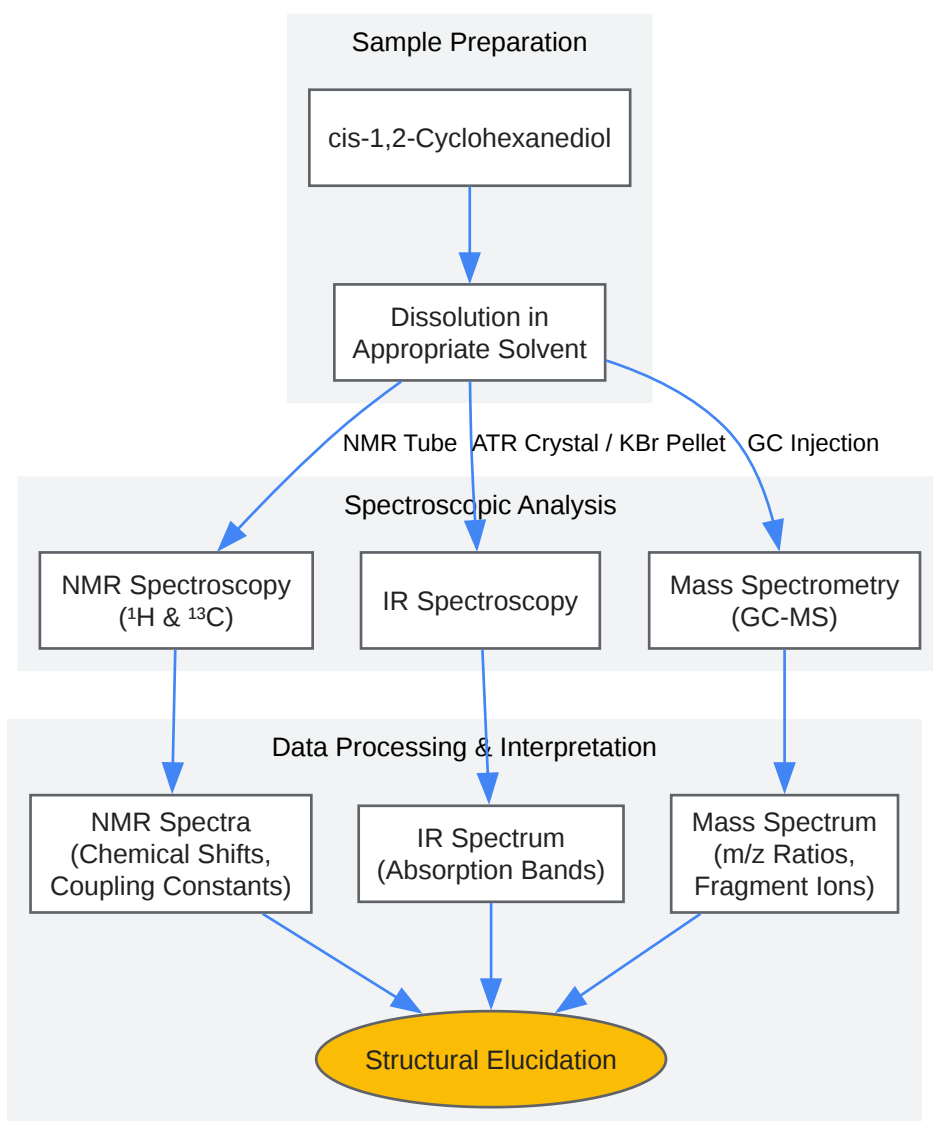
- For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied.[\[8\]](#)
- Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.[\[5\]](#)
- The infrared spectrum is collected by passing a beam of infrared light through the sample and recording the transmitted light.[\[9\]](#)

Mass Spectrometry (GC-MS)

- Dissolve a small amount of the **cis-1,2-cyclohexanediol** sample in a volatile organic solvent like dichloromethane or methanol.[\[10\]](#)
- Inject the sample into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.[\[10\]](#)
- The separated components then enter the mass spectrometer.
- In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing fragmentation.[\[11\]](#)
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[\[11\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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